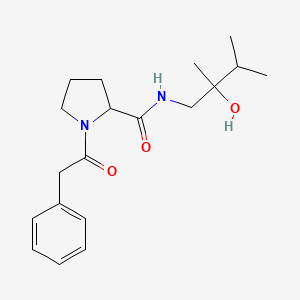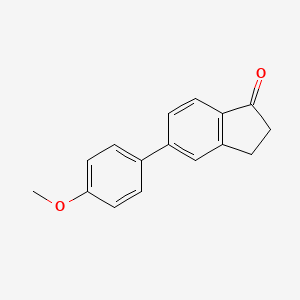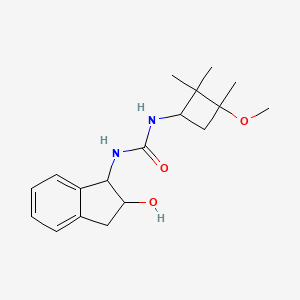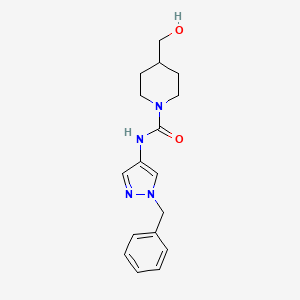![molecular formula C15H25NO2 B6640500 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of maleimides with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be isolated by chromatography on silica gel.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This often involves the use of bisulfite intermediates to enhance yield and purity . The process is designed to be scalable, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclo[3.1.0]hexane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are often used in similar applications.
Cyclohexyl Ketones: Compounds with a cyclohexyl group and a ketone functional group, used in various chemical syntheses.
Uniqueness
1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone is unique due to its specific combination of a bicyclic structure with a hydroxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2)11-9-16(10-12(11)14)13(17)8-15(18)6-4-3-5-7-15/h11-12,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXXSNXGAPWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)CC3(CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B6640422.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide](/img/structure/B6640426.png)


![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6640467.png)

![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)

![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
